molecular formula C16H10N2O7 B5733264 [5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid CAS No. 351979-54-9

[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

Cat. No. B5733264
CAS RN: 351979-54-9
M. Wt: 342.26 g/mol
InChI Key: XMGPSFDLTPNHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure. Given the presence of nitro, acetic acid, and isoindole groups in the compound, it could potentially participate in a variety of organic reactions .

Scientific Research Applications

These applications highlight the diverse potential of CHEMBL610179 across various scientific domains. Keep in mind that research is ongoing, and further studies are needed to fully understand its mechanisms and clinical implications. If you’d like more detailed information on any specific area, feel free to ask

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on clinical trials and drug development .

properties

IUPAC Name

2-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O7/c19-14(20)8-17-15(21)12-5-4-11(7-13(12)16(17)22)25-10-3-1-2-9(6-10)18(23)24/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGPSFDLTPNHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

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